2-(2,4-Dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione
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Overview
Description
2-(2,4-Dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione typically involves the reaction of 2,4-dihydroxybenzoic acid with 1,2-phenylenediamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Catalysts: Various metal catalysts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
2-(2,4-Dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-Dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dihydroxyphenyl)benzimidazole
- 2-(2,4-Dihydroxyphenyl)benzoxazole
- 2-(2,4-Dihydroxyphenyl)benzothiazole
Uniqueness
What sets 2-(2,4-Dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione apart from similar compounds is its unique indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61547-18-0 |
---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione |
InChI |
InChI=1S/C14H11NO4/c16-7-1-2-8(13(19)5-7)10-6-9-11(17)3-4-12(18)14(9)15-10/h1-2,5-6,15-16,19H,3-4H2 |
InChI Key |
GYHNLUHLHRMAKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C1=O)C=C(N2)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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